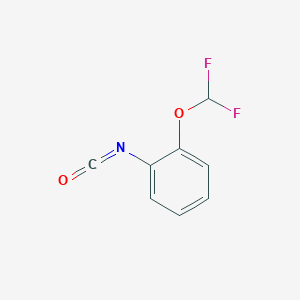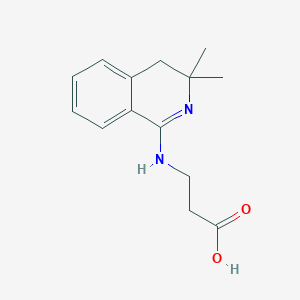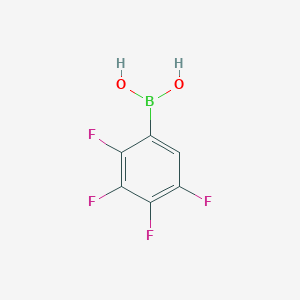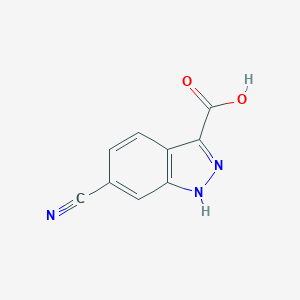![molecular formula C8H11NS B071734 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine CAS No. 180340-57-2](/img/structure/B71734.png)
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
概要
説明
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and an azepine ring
科学的研究の応用
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine is the Arginine Vasopressin (AVP) receptor . AVP receptors play a crucial role in maintaining fluid balance, vascular tone, and the regulation of the stress response in the body .
Mode of Action
This compound acts as an antagonist to the AVP receptors . It binds to these receptors and inhibits the action of AVP, thereby modulating the physiological responses controlled by AVP .
Biochemical Pathways
The compound’s antagonistic action on AVP receptors affects several biochemical pathways. It inhibits AVP-induced hypertension (via V1 receptors) and shows a diuretic effect (via V2 receptors) . These effects indicate that the compound impacts the cardiovascular and renal systems .
Result of Action
The antagonistic action of this compound on AVP receptors results in the modulation of fluid balance and vascular tone . It also inhibits AVP-induced hypertension and promotes diuresis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Rhodium (III)-catalyzed reaction of amides of hetarylcaboxylic acids with methylenecyclopropanes. This reaction proceeds via C–H bond activation and cycloaddition, leading to the formation of azepinones fused to the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
類似化合物との比較
Similar Compounds
- 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine
Uniqueness
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine is unique due to its specific ring fusion pattern and the presence of both thiophene and azepine rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBADSCRTXJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473027 | |
| Record name | 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180340-57-2 | |
| Record name | 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)

![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)


![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)


![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
